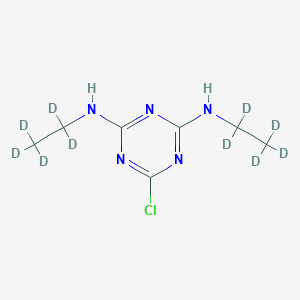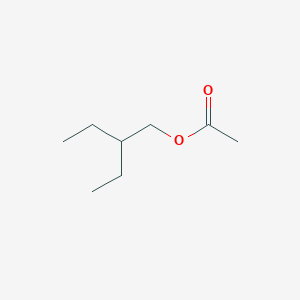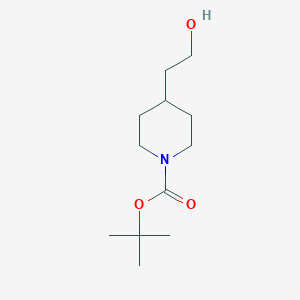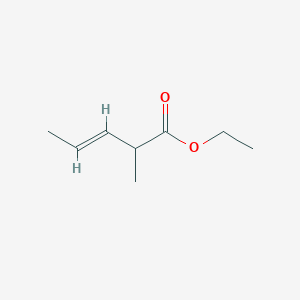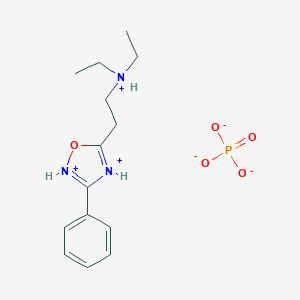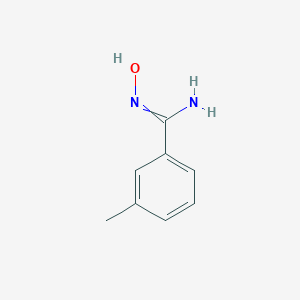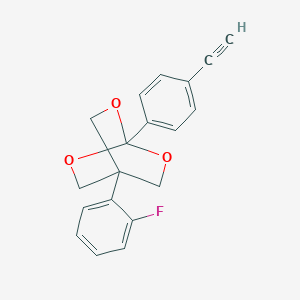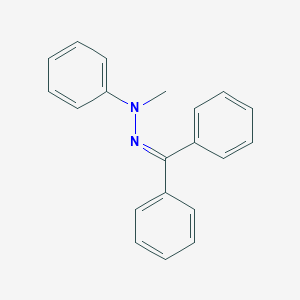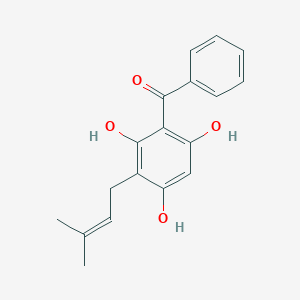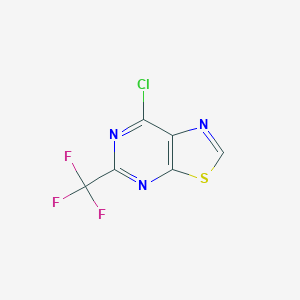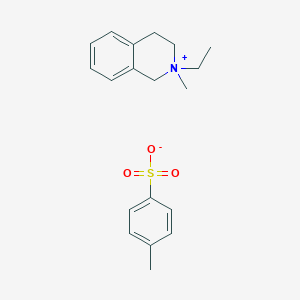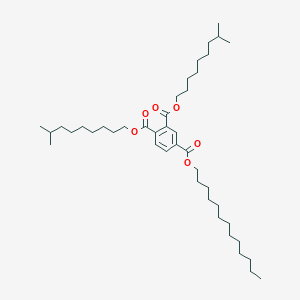
(Glutamyl-glutamyl-asparaginyl-valyl)6
Übersicht
Beschreibung
(Glutamyl-glutamyl-asparaginyl-valyl)6 is a synthetic peptide composed of six repeating units of the amino acids glutamic acid, asparagine, and valine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Glutamyl-glutamyl-asparaginyl-valyl)6 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, valine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, asparagine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for the remaining amino acids (glutamic acid, asparagine, and valine) until the desired sequence is achieved.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient production of large quantities of the peptide. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(Glutamyl-glutamyl-asparaginyl-valyl)6 can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues if present.
Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Amino acid derivatives, coupling agents like N,N’-diisopropylcarbodiimide (DIC).
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Cleavage of disulfide bonds, yielding reduced peptides.
Substitution: Modified peptides with altered amino acid sequences.
Wissenschaftliche Forschungsanwendungen
(Glutamyl-glutamyl-asparaginyl-valyl)6 has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and stability.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases related to protein misfolding.
Materials Science: Utilized in the development of peptide-based materials with unique properties.
Wirkmechanismus
The mechanism of action of (Glutamyl-glutamyl-asparaginyl-valyl)6 involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the peptide is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Glutamyl-glutamyl-asparaginyl-valyl)4: A shorter peptide with similar amino acid composition.
(Glutamyl-glutamyl-asparaginyl-valyl)8: A longer peptide with additional repeating units.
Eigenschaften
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-5-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]oxy-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]oxy-1-[(4S)-4-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-5-[(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoyl]oxy-5-oxopentanoyl]oxy-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C114H176N30O55/c1-43(2)85(139-101(181)61(37-67(120)145)133-94(174)52(118)16-28-76(157)158)107(187)130-56(20-32-80(165)166)96(176)129-58(100(180)136-64(40-70(123)148)104(184)142-88(46(7)8)110(190)191)22-33-81(167)196-111(192)59(131-108(188)86(44(3)4)140-102(182)62(38-68(121)146)134-95(175)53(119)17-29-77(159)160)23-35-82(168)197-112(193)60(132-109(189)87(45(5)6)141-103(183)63(39-69(122)147)135-97(177)54(18-30-78(161)162)126-91(171)49(115)13-25-73(151)152)24-36-84(170)199-114(195)90(48(11)12)144-106(186)66(42-72(125)150)138-99(179)57(128-93(173)51(117)15-27-75(155)156)21-34-83(169)198-113(194)89(47(9)10)143-105(185)65(41-71(124)149)137-98(178)55(19-31-79(163)164)127-92(172)50(116)14-26-74(153)154/h43-66,85-90H,13-42,115-119H2,1-12H3,(H2,120,145)(H2,121,146)(H2,122,147)(H2,123,148)(H2,124,149)(H2,125,150)(H,126,171)(H,127,172)(H,128,173)(H,129,176)(H,130,187)(H,131,188)(H,132,189)(H,133,174)(H,134,175)(H,135,177)(H,136,180)(H,137,178)(H,138,179)(H,139,181)(H,140,182)(H,141,183)(H,142,184)(H,143,185)(H,144,186)(H,151,152)(H,153,154)(H,155,156)(H,157,158)(H,159,160)(H,161,162)(H,163,164)(H,165,166)(H,190,191)/t49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,85-,86-,87-,88-,89-,90-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKMFJLXRHKPNV-MVMRWILZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)OC(=O)C(CCC(=O)OC(=O)C(CCC(=O)OC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)OC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N)NC(=O)C(CCC(=O)O)N)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)N)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)OC(=O)[C@H](CCC(=O)OC(=O)[C@H](CCC(=O)OC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)OC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)N)NC(=O)[C@H](CCC(=O)O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C114H176N30O55 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70160781 | |
| Record name | (Glutamyl-glutamyl-asparaginyl-valyl)6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70160781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2846.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138783-15-0 | |
| Record name | (Glutamyl-glutamyl-asparaginyl-valyl)6 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138783150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Glutamyl-glutamyl-asparaginyl-valyl)6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70160781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


